Home > Products > Screening Compounds P5397 > 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid - 1060795-03-0

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Catalog Number: EVT-1809699
CAS Number: 1060795-03-0
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

    Compound Description: Pexidartinib is the dihydrochloride salt of 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine. It is a tyrosine kinase inhibitor that has been used in clinical trials for the treatment of tenosynovial giant cell tumor (TGCT) []. The crystal structure of its dihydrate has been determined, revealing a complex hydrogen-bonded framework structure stabilized by interactions between the protonated pexidartinib molecule, water molecules, and chloride ions [].

    Relevance: Pexidartinib shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid. The main differences are the substituents at the 3- and 5-positions of the pyrrolopyridine ring. In pexidartinib, the 3-position features a methyl linker to a substituted pyridine ring, while the 5-position has a chlorine atom. In contrast, 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid has an acetic acid group at the 3-position and a bromine atom at the 5-position.

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework

    Compound Description: This refers to a class of compounds with a general structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine bearing various substituents at the 2- and 3-positions. These compounds are synthesized via Fischer indole cyclization in polyphosphoric acid, offering a valuable route to access this scaffold with diverse alkyl or aryl substituents [].

    Relevance: This entire class of compounds, including 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, shares the core structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The specific substitution pattern at the 2- and 3- positions distinguishes 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid from other members of this class.

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

    Compound Description: 7d-6 is a potent inhibitor of platelet-derived growth factor (PDGF) with an IC50 of 0.05 μM in a cell proliferation assay and 0.03 μM in an autophosphorylation assay []. Derivatives of 7d-6 were synthesized and screened for their PDGF inhibitory activity, leading to the identification of compound 7d-9 as a more potent and selective PDGF-β receptor inhibitor [].

    Relevance: Although 7d-6 does not share the exact same core structure as 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, both compounds possess the 1H-pyrrolo[2,3-b]pyridine moiety. They differ significantly in the substituents and their overall structure, with 7d-6 featuring a quinoxalinone ring system connected to the pyrrolopyridine via a ureido linker [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

    Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Its metabolism has been studied in various species, including cynomolgus monkey, dog, mouse, and rat, revealing multiple metabolic pathways involving oxidation and conjugation reactions []. One notable metabolite identified in the cynomolgus monkey was an unusual N-acetylglucosamine conjugate [].

    Relevance: BMS-645737, like 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, features a 1H-pyrrolo[2,3-b]pyridine moiety. The significant structural differences lie in the substitution pattern and the presence of additional fused heterocycles (oxadiazole, pyrrolotriazine) in BMS-645737 [].

1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1)

    Compound Description: This compound served as a lead structure in the development of inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment []. Systematic replacement of the unfused carbon atoms in the indole moiety with nitrogen atoms led to various azaindole derivatives, including BMS-377806 and BMS-488043, which exhibited improved antiviral activity and pharmaceutical properties [].

    Relevance: Although 1 shares a structural similarity to 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid through the presence of a bicyclic aromatic core, the specific ring system and substituents are different. Compound 1 has an indole core, while 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid features a pyrrolopyridine core. This research highlights the potential of exploring azaindole derivatives, including pyrrolopyridines, for antiviral activity [].

2-[(1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic Acid (1)

    Compound Description: This compound is a key pharmaceutical intermediate synthesized through a practical route involving palladium-catalyzed cyanation, regioselective chlorination, and selective monodechlorination steps [].

    Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, although the substitution pattern and the presence of a fluoronicotinic acid moiety make it structurally distinct [].

2-(Pyrrolo[2,3-b]pyridin-5-yl)-2-(t-butoxy)acetic Acid Derivatives

    Compound Description: This class of compounds has been investigated as inhibitors of HIV replication for the treatment of AIDS []. These derivatives possess a tert-butoxy group at the α-position of the acetic acid chain and various substituents on the pyrrolopyridine core, including aryl and heteroaryl groups.

    Relevance: These compounds share the pyrrolo[2,3-b]pyridine core with 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid. They differ primarily in the presence of the tert-butoxy group and the substitution patterns on the pyrrolopyridine ring. Notably, the 5-position in these derivatives is often substituted with an aryl or heteroaryl group, while in 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, it bears a bromine atom [].

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

    Compound Description: This compound represents a simple 2-substituted 1H-pyrrolo-[2,3-b]pyridine derivative, synthesized via a Grignard reaction []. Its crystal structure has been determined, revealing hydrogen bonding patterns and conformational details of the molecule [].

    Relevance: This compound shares the core 1H-pyrrolo-[2,3-b]pyridine structure with 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, but lacks any substituents at the 3- and 5-positions, unlike the target compound. The structural analysis of this simple derivative provides insights into the core pyrrolopyridine moiety's geometry and hydrogen bonding potential, which are relevant to understanding the properties of related compounds, including 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid [].

6-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I)

    Compound Description: This series of compounds was synthesized from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles by reaction with iodomethane and hydrazine hydrate or directly with hydrazine hydrate []. These compounds were further transformed into various pyrido[2’,3’:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives and evaluated for their potential as anti-Alzheimer and anti-COX2 agents [].

    Relevance: These compounds represent a different class of azaindoles compared to 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, featuring a pyrazolo[3,4-b]pyridine core instead of a pyrrolo[2,3-b]pyridine core. They highlight the diverse biological activities associated with various azaindole scaffolds.

1-Benzyl-1H-pyrrolo(2,3-b)pyridines and 5-Benzyl-5H-pyrrolo-(2,3-b)pyrazines

    Compound Description: These compounds represent two distinct azaindole classes synthesized via gold-catalyzed cycloisomerization of N-benzyl-3-alkynyl-5-arylpyridin(or pyrazin)-2-yl amines []. The synthesis showcases the versatility of gold catalysis in accessing substituted azaindole derivatives.

    Relevance: While both compound classes share the pyrrolo-fused core structure, they differ from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid in the specific nitrogen-containing ring fused to the pyrrole unit. The first class has a pyridine ring, while the second class features a pyrazine ring. This highlights the structural diversity within the broader azaindole family and the potential for exploring different substitution patterns and ring fusions for various applications.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (2)

    Compound Description: This compound served as a precursor for synthesizing new polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines derivatives []. The synthesized compounds were evaluated for their in vitro antibacterial properties.

    Relevance: This compound, like 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, contains a brominated azaindole core, though the specific ring system is a pyrazolo[3,4-b]pyridine. The study demonstrates the utility of brominated azaindoles as versatile building blocks for constructing diverse polyheterocyclic compounds with potential biological activities.

    Compound Description: These compounds represent a pyrrolo[2,3-f][1,8]naphthyridine scaffold accessed through a multistep synthesis starting from ethyl 5,7-diamino-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate []. Compound 11 was used to synthesize derivatives such as 4,11-diamino-N-(4-cyanophenyl)-1,6,6a,8,9,10-hexahydropyrano[2,3-b]pyrrolo[2,3-f][1,8]naphthyridine-3-carboxamide (15), and these compounds were evaluated for their antimicrobial activity.

    Relevance: While these compounds are structurally distinct from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid due to the presence of a fused pyrano[2,3-b]pyridine system and additional nitrogen atoms, they highlight the potential of utilizing pyrrole-fused heterocycles for developing antimicrobial agents.

2-(Pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate (HPIDC2-)

    Compound Description: This compound acted as a ligand in the construction of a two-dimensional mixed-valence Cu(II)/Cu(I) coordination polymer []. The HPIDC2- ligand exhibits multiple deprotonation and coordination modes, leading to a complex polymeric network with interesting magnetic properties.

    Relevance: This compound differs significantly from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, featuring an imidazole-4,5-dicarboxylate core instead of a pyrrolopyridine unit. This research highlights the diverse applications of heterocyclic compounds with multiple coordination sites in materials science.

5-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-5H-isoxazolo(5’,4’:5,6)pyrido(2,3-b)indoles

    Compound Description: These compounds represent a class of triazolyl isoxazolo[5’,4’:5’,6]pyrido[2,3-b]indoles synthesized as bioisosteres of neocryptolepine derivatives and evaluated for their in vitro anticancer activity []. The synthesis involved condensation of 3,5-dimehtyl-4-nitroisoxazole with N-propargyl isatins, reductive cyclization, and [2+3] cycloaddition of benzyl azide.

    Relevance: This compound class shares a structural similarity to 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid in their fused heterocyclic nature, but they differ significantly in the specific ring systems involved. The isoxazolo[5’,4’:5’,6]pyrido[2,3-b]indole scaffold is distinct from the pyrrolopyridine core of 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, highlighting the diverse structural features that can contribute to anticancer activity.

4-Acetyl-7-halogeno-5,6-dihydro-4H-pyrrolo[3,2-b]-pyridin-2(1H)-one (9) and (8)

    Compound Description: These compounds are derivatives of pyrrolo[3,2-b]pyridin-2-one, formed through rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts []. The halogen (bromine or chlorine) at the 7-position and the acetyl group at the 4-position characterize these compounds.

    Relevance: These derivatives differ from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid in the arrangement of the nitrogen atoms within the bicyclic core. They feature a pyrrolo[3,2-b]pyridin-2-one core instead of the pyrrolo[2,3-b]pyridine structure. This highlights the possibility of isomeric variations within the azaindole family, leading to distinct chemical properties and reactivity.

(E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (2)

    Compound Description: This compound, synthesized from 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide and 4-fluorobenzaldehyde, showed promising antibacterial activity against Bacillus subtilis and exhibited affinity towards DNA double helix [].

    Relevance: This compound belongs to a different class of heterocycles compared to 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, featuring a thiazole core instead of a pyrrolopyridine unit. The research emphasizes the importance of exploring diverse heterocyclic scaffolds for identifying compounds with desirable biological activities, such as antibacterial and DNA-binding properties.

2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids

    Compound Description: These compounds represent a novel class of 5H-chromeno[2,3-b]pyridines synthesized via a multicomponent reaction involving salicylaldehydes, malononitrile dimer, and malonic acid in DMSO []. The one-pot synthesis and structural confirmation through NMR analysis are described.

    Relevance: These compounds, although structurally distinct from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid due to the presence of a chromeno[2,3-b]pyridine core, highlight the versatility of multicomponent reactions in accessing complex heterocyclic scaffolds. The use of DMSO as a solvent and the study of the reaction mechanism through NMR monitoring further emphasize the importance of understanding and controlling reaction conditions for efficient synthesis.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    Compound Description: These compounds are a series of amide derivatives synthesized from 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine and various carboxylic acids []. The synthesis involved multiple steps, including Grignard reaction, bromination, cyclization, and debenzylation. The synthesized compounds were characterized and evaluated for their antibacterial activity.

    Relevance: These compounds differ structurally from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid due to the presence of an imidazole core linked to an oxetane ring and a substituted pyridine ring. This research highlights the exploration of different heterocyclic combinations and substituents for developing new antibacterial agents.

Methyl 2-(3-bromo-7-(4-chlorophenyl)-1,5-dimethyl-1H-pyrrolo[3,2-b]pyridin-6-yl)-2-(tert- butoxy)acetate

    Compound Description: This compound served as a starting material for synthesizing a series of 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives via Suzuki coupling reaction []. The final compounds were tested for HIV-1 IN inhibition activity, with 7-halogenated derivatives exhibiting good activity.

    Relevance: This compound, while possessing a pyrrolo[3,2-b]pyridine core instead of the pyrrolo[2,3-b]pyridine found in 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, highlights the structural variations possible within the azaindole family. The use of Suzuki coupling for introducing diverse substituents at the 7-position and the biological activity observed in the final derivatives showcase the potential of exploring different substitution patterns and isomeric forms of azaindoles for drug discovery.

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine (III)

    Compound Description: This compound is a new 3,4-pyridinedicarboximide derivative with analgesic activity []. Its stability and degradation mechanism were studied using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). HPLC-MS analysis identified five decomposition products formed in acidic and basic media.

    Relevance: This compound differs significantly from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid due to the presence of a pyrrolo[3,4-c]pyridine core fused to a piperazine ring and a substituted propyl chain. This research demonstrates the importance of investigating the stability and degradation pathways of new drug candidates, providing valuable insights into their potential shelf life and metabolic fate.

    Compound Description: These compounds are structurally related carboxylic acids where DPA is an acyclic compound with two pyridine rings attached to the alpha carbon of acetic acid, and DAF has the two pyridine rings connected by a methylene bridge forming a fluorene-like structure []. Both are unstable and prone to decarboxylation.

    Relevance: These compounds do not share the same core structure as 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, but are interesting examples of substituted acetic acids with electronegative heteroatoms (nitrogen) at the gamma position, which can lead to instability. This instability, similar to the potential reactivity of the bromine substituent in 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, highlights the influence of specific functional groups on the overall chemical behavior of molecules.

Thiazino[2,3-b]quinoxaline Derivatives

    Compound Description: These compounds are synthesized through a one-pot cyclo-condensation of α-haloketones with 3-aminoquinoxaline-2-thiol in acetic acid []. This method provides a convenient approach to access diverse thiazino[2,3-b]quinoxaline derivatives, which may have potential biological applications.

    Relevance: Although structurally distinct from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, this research highlights the utility of one-pot multicomponent reactions for synthesizing heterocyclic compounds, a strategy that could be applied to the synthesis of pyrrolopyridine derivatives as well.

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its Salts

    Compound Description: This compound, featuring a triazolo[3,4-b][1,3,4]thiadiazine core, was synthesized and used to prepare both organic and inorganic salts []. These salts were analyzed for their pharmacokinetic parameters and physicochemical properties, indicating promising potential for further investigation.

    Relevance: While this compound is structurally distinct from 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, it exemplifies the significance of incorporating heterocyclic structures, particularly thiazoles, in medicinal chemistry due to their potential beneficial properties, including anti-inflammatory, antiviral, and antifungal activities []. This highlights the broader context of heterocyclic chemistry in drug development, although the specific scaffolds and targets may differ.

3-Amino-1H-pyrazolo[3,4-b]quinoline (2)

    Compound Description: This compound served as a starting material for synthesizing various heterocyclic systems, including pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and triazinopyrazoloquinolines []. Reactions with benzaldehyde, acetylacetone, ethyl acetoacetate, and phenyl isothiocyanate led to diverse derivatives.

    Relevance: This compound, although possessing a pyrazolo[3,4-b]quinoline core, demonstrates the versatility of amino-substituted azaindoles as building blocks for constructing various heterocyclic systems. This principle can be extended to other azaindoles, including pyrrolopyridines, highlighting the potential of 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid as a starting material for further chemical modifications and derivatization.

3-Pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic Acid [(Phenyl, 1,3-Benzodioxol-5-yl)methylen]-hydrazides

    Compound Description: These compounds were synthesized through the reaction of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides with aromatic aldehydes []. The reaction highlights the reactivity of hydrazides towards aldehydes, leading to the formation of hydrazone derivatives.

    Relevance: These compounds, while incorporating a thieno[2,3-b]pyridine core instead of the pyrrolo[2,3-b]pyridine in 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, emphasize the structural diversity attainable within the azaindole family. The incorporation of a thiophene ring and the formation of hydrazones showcase the potential for exploring different ring fusions and functional groups in pyrrolopyridine chemistry.

3-{4-(3-(substituted phenyl)prop-2-enoyl)phenyl}-6-bromo-2-thioxo-2,3-dihydroquinazolin-4-one Derivatives

    Compound Description: These compounds were synthesized by reacting 3-(4-acetylphenyl)-6-bromo-2-thioxo-2,3-dihydroquinazolin-4-one with substituted aldehydes in the presence of NaOH []. The compounds were characterized using IR and NMR spectroscopy and evaluated for their antimicrobial activity.

    Relevance: These compounds, despite their structural dissimilarity to 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid due to the presence of a quinazolinone core, exemplify the importance of exploring various heterocyclic scaffolds for discovering new antimicrobial agents. The presence of a bromine substituent in these compounds, similar to the target compound, highlights the potential for using halogenated heterocycles in medicinal chemistry.

5,6-Dichloro(dibromo)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones

    Compound Description: These compounds are halogenated derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, synthesized through chlorination or bromination in acetic acid []. The study explored the regioselective halogenation of this imidazopyridinone scaffold, demonstrating the influence of reaction conditions on product formation.

    Relevance: These compounds, although featuring an imidazo[4,5-b]pyridin-2-one core instead of the pyrrolo[2,3-b]pyridine core in 2-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid, emphasize the importance of understanding and controlling regioselectivity in heterocyclic chemistry. The halogenation reactions described in this study could potentially be adapted for modifying the pyrrolopyridine scaffold, offering a route to access new halogenated derivatives.

5-Substituted-N1-[(1E)-(2-Hydroxyquinolin-3-Yl)Methylene]-3-Phenyl-1H-Indole-2-Carbohydrzide Derivatives

    Compound Description: These indole-based Schiff bases were synthesized by reacting 5-substituted-3-phenyl-2-carboxyhydrazides with substituted 3-formyl-2-hydroxy-quinolines []. These compounds were further transformed into pyrrazole, thioazolidine, 1,3,4-oxadiazole, and oxadiazino derivatives, which were evaluated for their antimicrobial activity.

Properties

CAS Number

1060795-03-0

Product Name

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c10-6-2-7-5(1-8(13)14)3-11-9(7)12-4-6/h2-4H,1H2,(H,11,12)(H,13,14)

InChI Key

YFHPUFLHVMUSKN-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.